molecular formula C18H17N3 B14577928 4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile CAS No. 61147-71-5

4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B14577928
CAS No.: 61147-71-5
M. Wt: 275.3 g/mol
InChI Key: NRVXDZKXBCPVFZ-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzonitrile group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole ring or the benzonitrile moiety .

Scientific Research Applications

4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

61147-71-5

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

4-(5,5-dimethyl-4-phenyl-1,4-dihydropyrazol-3-yl)benzonitrile

InChI

InChI=1S/C18H17N3/c1-18(2)16(14-6-4-3-5-7-14)17(20-21-18)15-10-8-13(12-19)9-11-15/h3-11,16,21H,1-2H3

InChI Key

NRVXDZKXBCPVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=NN1)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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